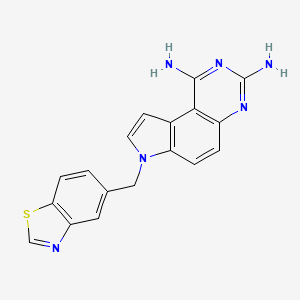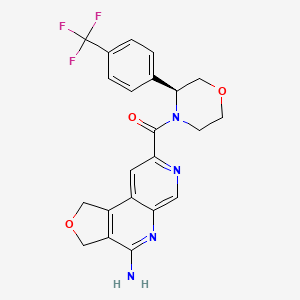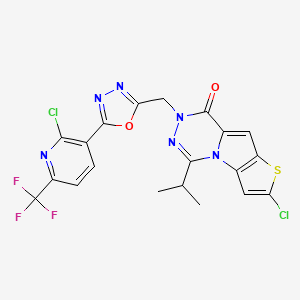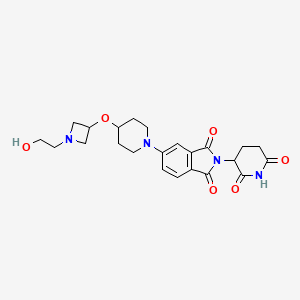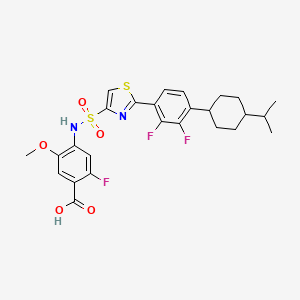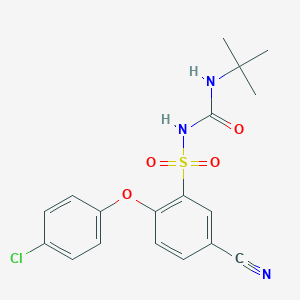
TP receptor antagonist-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TP receptor antagonist-2 is a compound that inhibits the activity of the thromboxane prostanoid receptor. This receptor is involved in various biological processes, including platelet aggregation, vasoconstriction, and inflammation. By blocking this receptor, this compound can potentially be used to treat conditions such as cardiovascular diseases and certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TP receptor antagonist-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high yield. The industrial methods also involve rigorous purification steps to remove any impurities and achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions: TP receptor antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired chemical transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates that can be further modified to enhance the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
TP receptor antagonist-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the thromboxane prostanoid receptor and its role in various biological processes. In biology, it is used to investigate the mechanisms of platelet aggregation and vasoconstriction. In medicine, this compound is being explored as a potential treatment for cardiovascular diseases and certain types of cancer. In industry, it is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
TP receptor antagonist-2 exerts its effects by binding to the thromboxane prostanoid receptor and blocking its activity. This prevents the receptor from interacting with its natural ligands, such as thromboxane A2 and prostaglandin endoperoxides. By inhibiting the receptor’s activity, this compound can reduce platelet aggregation, vasoconstriction, and inflammation. The molecular targets and pathways involved in this mechanism include the inhibition of G-protein coupled receptor signaling and the modulation of intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to TP receptor antagonist-2 include other thromboxane receptor antagonists and thromboxane synthase inhibitors. Examples of these compounds are ridogrel, picotamide, and terutroban .
Uniqueness: this compound is unique in its specific binding affinity and selectivity for the thromboxane prostanoid receptor. This makes it a valuable tool for studying the receptor’s role in various biological processes and for developing targeted therapies for cardiovascular diseases and cancer .
Eigenschaften
Molekularformel |
C18H18ClN3O4S |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
1-tert-butyl-3-[2-(4-chlorophenoxy)-5-cyanophenyl]sulfonylurea |
InChI |
InChI=1S/C18H18ClN3O4S/c1-18(2,3)21-17(23)22-27(24,25)16-10-12(11-20)4-9-15(16)26-14-7-5-13(19)6-8-14/h4-10H,1-3H3,(H2,21,22,23) |
InChI-Schlüssel |
BMNOHQHPZFGTJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


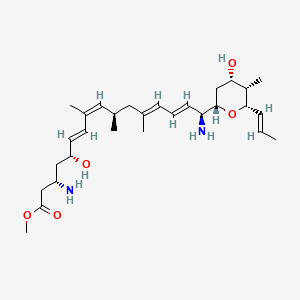

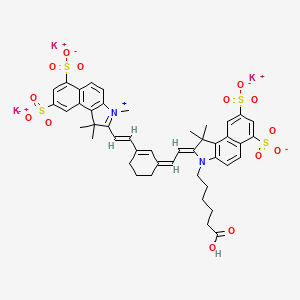
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
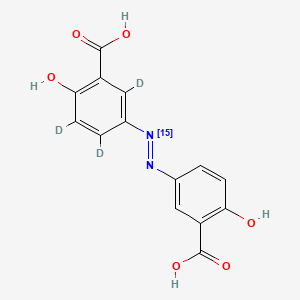
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
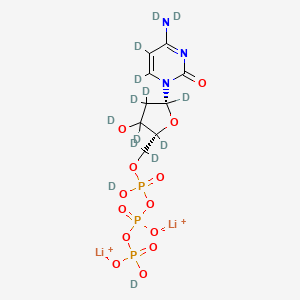

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
